Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with the molecular formula C13H21F3N2O2 It is known for its unique spirocyclic structure, which includes a trifluoromethyl group and a tert-butyl ester
Preparation Methods
The synthesis of tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
The reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen .
Chemical Reactions Analysis
Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The spirocyclic structure can provide rigidity and stability, making it a suitable candidate for binding to specific receptors or enzymes .
Comparison with Similar Compounds
Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but lacks the trifluoromethyl group.
Tert-butyl 7-hydroxy-7-methyl-2-azaspiro[3.5]nonane-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound makes it unique, as it can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and stability .
Properties
Molecular Formula |
C14H22F3NO3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H22F3NO3/c1-11(2,3)21-10(19)18-6-4-12(5-7-18)8-13(20,9-12)14(15,16)17/h20H,4-9H2,1-3H3 |
InChI Key |
SRWMBKLQRIYBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.